2-Bromo-5-(3-methoxyphenyl)oxazole
Description
Properties
IUPAC Name |
2-bromo-5-(3-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFRXVNEVVWYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TosMIC-Based Cyclization
Reaction Pathway :
2-Bromo-1-(3-methoxyphenyl)ethanone reacts with tosylmethyl isocyanide (TosMIC) under basic conditions to form the oxazole core.
Conditions :
Hydrazine-Mediated Cyclization
Procedure :
3-Methoxybenzamide reacts with α-bromoacetophenone derivatives in the presence of hydrazine hydrate.
Conditions :
-
Catalyst : FeCl₃ (10 mol%)
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Solvent : Ethanol, reflux (12 h)
Yield : 75%.
Limitation : Requires strict control of reaction time to avoid over-reduction of nitro groups.
Bromination of Pre-Formed Oxazoles
N-Bromosuccinimide (NBS) Bromination
Optimized Protocol :
5-(3-Methoxyphenyl)oxazole undergoes regioselective bromination at the C2 position.
Conditions :
Tribromophosphine (PBr₃) Bromination
Industrial-Scale Method :
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Reagent : PBr₃ (3.0 equiv)
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Solvent : Toluene, reflux (24 h)
Yield : 72%.
Drawback : Generates corrosive HBr gas, necessitating specialized equipment.
Transition Metal-Free Approaches
C–O Bond Cleavage and Cyclization
Novel Strategy :
Ester derivatives undergo C–O bond cleavage with amines to form oxazoles.
Conditions :
Microwave-Assisted Synthesis
Green Chemistry Approach :
-
Reactants : 3-Methoxybenzaldehyde, bromoacetophenone, urea
-
Conditions : DMF, microwave (350 W, 65°C, 8 min)
Yield : 82%.
Advantage : 80% reduction in reaction time compared to conventional heating.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methoxyphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Research
2-Bromo-5-(3-methoxyphenyl)oxazole serves as a valuable intermediate in organic synthesis. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of more complex organic molecules. This property is crucial for developing new compounds with potential applications in pharmaceuticals and materials science.
Research indicates that oxazole derivatives exhibit a range of biological activities:
- Antitumor Properties : Compounds similar to this compound have shown promise as antitumor agents by interfering with cell division mechanisms .
- Antimicrobial Activity : Oxazoles have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that oxazoles may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease therapies .
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Development : As a precursor or intermediate in synthesizing biologically active compounds, it plays a role in drug discovery efforts targeting various diseases, including cancer and infections .
- Mechanism of Action Studies : Research into its interactions with biological macromolecules helps elucidate its mechanism of action, which is vital for optimizing its pharmacological properties .
Case Study Insights
- Antitumor Activity : A study on oxazole derivatives highlighted the compound's ability to inhibit tumor growth in vitro, suggesting its utility in cancer treatment .
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, enhancing its availability for research and development purposes .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituent positions, heterocyclic cores, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Methoxy vs. Methyl Groups : The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the phenyl ring, which may enhance binding to aromatic receptors. In contrast, methyl groups (e.g., in 5-bromo-4-methyl-2-phenyloxazole) exert steric effects without significant electronic modulation .
Biological Activity
2-Bromo-5-(3-methoxyphenyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a bromo substituent and a methoxyphenyl group, which enhance its reactivity and biological interactions. The synthesis of this compound typically involves methods such as the reaction of 3-methoxyphenyl derivatives with bromoacetophenones under various conditions, including microwave irradiation, which has been shown to increase yield and efficiency in producing oxazole derivatives .
Biological Activity Overview
Anticancer Activity : Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with microtubule formation, which is crucial for cell division .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In one study, oxazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Studies
A comparative study of related oxazole derivatives revealed that those with electron-donating groups like methoxy exhibited enhanced antiproliferative activity against human tumor cell lines. Specifically, compounds structurally similar to this compound showed IC50 values ranging from low nanomolar concentrations (0.5–73.2 nM), indicating potent anticancer effects .
Antimicrobial Evaluations
In antimicrobial assays, oxazole derivatives were tested against Gram-positive and Gram-negative bacteria. For example, compounds were evaluated for their minimum inhibitory concentration (MIC) against strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain oxazoles had MIC values as low as 1.6 µg/ml for some fungal strains .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the oxazole ring in modulating biological activity. The presence of the methoxy group at the 3-position is crucial for enhancing lipophilicity and improving interactions with biological targets. Research suggests that varying the position of substituents significantly affects the compound's potency; for instance, moving methoxy groups from para to meta positions can drastically reduce activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-Bromo-5-(3-methoxyphenyl)oxazole, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization of α-haloketones with amides or nitriles under acidic/basic conditions. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was synthesized via a multi-step route starting from substituted benzaldehyde derivatives, with bromination and cyclization as key steps . Reaction optimization includes temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF or THF). Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc) are critical for yield improvement (typically 60–75%) .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at C3-phenyl, bromine at C2-oxazole) .
- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and packing interactions. For example, a similar oxadiazole derivative showed planar fragments with a triclinic crystal system ( Å, Å, Å) .
- Hirschfeld surface analysis : To study intermolecular interactions, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole derivatives .
Q. What biological activities have been reported for oxazole derivatives, and how can their mechanisms be investigated?
- Answer : Oxazole derivatives exhibit anticancer activity via inhibition of tubulin polymerization, STAT3 signaling, or DNA topoisomerases . For mechanistic studies:
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Molecular docking : Simulate interactions with targets like G-quadruplex DNA or kinases using AutoDock Vina .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. bromo groups) to evaluate potency changes. For example, methoxy groups enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromo, methoxy) influence the reactivity of this compound in cross-coupling reactions?
- Answer : The bromine atom at C2 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-donating methoxy group at the 3-phenyl position increases electron density on the oxazole ring, stabilizing intermediates during palladium-catalyzed reactions. DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in crystallographic data for oxazole derivatives, such as bond-length discrepancies?
- Answer :
- Data validation : Use checkCIF/PLATON to identify outliers (e.g., ADP mismatches).
- Refinement protocols : Apply TWIN commands in SHELXL for twinned crystals or multi-scan absorption corrections (e.g., SADABS) .
- Comparative analysis : Cross-reference with similar structures (e.g., CCDC database) to contextualize anomalies. For example, a reported C–Br bond length of 1.89 Å in a related compound may differ due to crystal packing effects .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Answer :
- QSAR modeling : Train models on IC data from analogues to predict bioactivity. Descriptors like logP, polar surface area, and HOMO-LUMO gaps are critical .
- MD simulations : Simulate binding stability with tubulin (e.g., 100 ns trajectories in GROMACS) to assess residence times.
- Fragment-based design : Replace the methoxy group with bulkier substituents (e.g., trifluoromethyl) to improve target affinity, guided by docking scores .
Q. What advanced analytical techniques are recommended for studying photophysical interactions of oxazole derivatives?
- Answer :
- Time-resolved fluorescence : Measure excited-state lifetimes (e.g., using TCSPC) to assess interactions with nanoparticles or biomolecules .
- Surface-enhanced Raman spectroscopy (SERS) : Detect binding events with silver nanoparticles, as demonstrated for oxazole-silver complexes .
- Theoretical studies : Combine TD-DFT (e.g., CAM-B3LYP) with experimental UV-Vis spectra to assign electronic transitions .
Methodological Considerations
- Contradiction Management : When conflicting data arise (e.g., reaction yields or biological IC values), validate via triplicate experiments and meta-analysis of literature (e.g., Web of Science-indexed studies only) .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds: Use nitrile gloves, fume hoods, and avoid inhalation of dust .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
